4-Nitrobenzo[c]isoxazole
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Description
4-Nitrobenzo[c]isoxazole is a chemical compound that belongs to the isoxazole family . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have a wide spectrum of biological activities and therapeutic potential, making them of immense importance in medicinal chemistry .
Molecular Structure Analysis
The molecular structure analysis of isoxazoles, including this compound, can be performed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and single-crystal X-ray Crystallography . Density Functional Theory (DFT) analysis can also be used to study the electronic structure of molecules .Chemical Reactions Analysis
Isoxazoles undergo a variety of chemical reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Mechanism of Action
The mechanism of action of isoxazoles, including 4-Nitrobenzo[c]isoxazole, in biological systems is complex and depends on their chemical structure and the biological target. For example, some isoxazoles have been found to have antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .
Future Directions
Given the wide range of biological activities and therapeutic potential of isoxazoles, there is a significant interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and metal-free synthetic routes .
Properties
IUPAC Name |
4-nitro-2,1-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNIHBIOHDNKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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